molecular formula C15H21Cl2NO4S2 B2956511 3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine CAS No. 1448059-16-2

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine

Cat. No.: B2956511
CAS No.: 1448059-16-2
M. Wt: 414.36
InChI Key: WRAQGHDJRKRFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C15H21Cl2NO4S2 and its molecular weight is 414.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalysis and Michael Addition Reactions

4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether is a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalyst leads to syn-selective adducts with excellent yields, high diastereoselectivities, and excellent enantioselectivities. The study emphasizes the importance of the trans-configuration relationship between bulky groups and the sulfonamido group on the pyrrolidine ring for achieving high yield and stereoselectivity (Wang et al., 2009).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of 6-amino-3-keto sulfones demonstrates the utility of N-protected -amino aldehydes as precursors. This method provides an efficient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, showcasing the versatility of sulfone-based compounds in synthesizing complex organic structures (Benetti et al., 2002).

Electrolyte Research in Li/S Batteries

The study on N-Methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide as an electrolyte in Li/S cells highlights its role in improving thermal stability and ionic conductivity. This mixture shows good compatibility with Li metal and enhances charge/discharge cyclability, indicating the potential of sulfone and pyrrolidine derivatives in advanced battery technologies (Shin & Cairns, 2008).

Catalysis and Synthesis of Pyrrolidin-3-ones

Gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides offers a reliable method for accessing chiral pyrrolidin-3-ones. This approach combines chiral tert-butylsulfinimine chemistry and gold catalysis, underlining the synthetic utility of sulfonamide and pyrrolidine structures in creating valuable compounds (Shu et al., 2014).

Properties

IUPAC Name

3-tert-butylsulfonyl-1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO4S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-6-5-11(9-18)23(19,20)15(2,3)4/h7-8,11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQGHDJRKRFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.